molecular formula C41H28N5Na3O14S3 B12753759 Trisodium 7-((4'-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate CAS No. 79135-81-2

Trisodium 7-((4'-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate

Cat. No.: B12753759
CAS No.: 79135-81-2
M. Wt: 979.9 g/mol
InChI Key: ZIDZRFIGBBNBQM-UHFFFAOYSA-K
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Description

Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries, including textiles and printing, due to its stability and vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate typically involves the diazotization of aromatic amines followed by coupling with naphthalene derivatives. The reaction between benzenediazonium chloride and 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions is a common method .

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products.

    Reduction: Reduction of the azo groups can lead to the formation of amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo groups typically yields aromatic amines, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound’s vibrant color is due to the extensive conjugation of the azo groups with the aromatic rings, which allows for strong absorption of visible light.

Comparison with Similar Compounds

Similar Compounds

    Disodium 3,3’-[[1,1’-biphenyl]-4,4’-diylbis(azo)]bis(4-aminonaphthalene-1-sulphonate): Another azo dye with similar structural features.

    Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: Known for its use in textile dyeing.

Uniqueness

Trisodium 7-((4’-((6-(benzoylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-8-hydroxynaphthalene-1,6-disulphonate stands out due to its specific combination of functional groups, which confer unique properties such as enhanced stability and specific color characteristics. Its structure allows for versatile applications across different fields, making it a valuable compound in both research and industry.

Properties

CAS No.

79135-81-2

Molecular Formula

C41H28N5Na3O14S3

Molecular Weight

979.9 g/mol

IUPAC Name

trisodium;7-[[4-[4-[(6-benzamido-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-8-hydroxynaphthalene-1,6-disulfonate

InChI

InChI=1S/C41H31N5O14S3.3Na/c1-59-31-18-23(24-12-16-30(32(19-24)60-2)44-46-38-34(62(53,54)55)20-25-9-6-10-33(61(50,51)52)36(25)40(38)48)11-15-29(31)43-45-37-35(63(56,57)58)21-26-17-27(13-14-28(26)39(37)47)42-41(49)22-7-4-3-5-8-22;;;/h3-21,47-48H,1-2H3,(H,42,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3

InChI Key

ZIDZRFIGBBNBQM-UHFFFAOYSA-K

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)C5=CC=CC=C5)S(=O)(=O)[O-])OC)N=NC6=C(C=C7C=CC=C(C7=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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